1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a propenone moiety. The thiazole ring is known for its diverse biological activities, making this compound of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of γ-amino alcohols or by the reduction of pyrrole derivatives.
Coupling Reactions: The thiazole and pyrrolidine rings are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and various thiazole-based drugs.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as nicotine and proline.
Propenone Derivatives: Compounds containing the propenone moiety, such as chalcones.
Uniqueness: 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is unique due to its combination of the thiazole, pyrrolidine, and propenone moieties, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-12(15)14-5-4-10(7-14)6-11-13-9(2)8-16-11/h3,8,10H,1,4-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITWOGTWTPUDRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2CCN(C2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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